二甲磺酰胺

描述

Dimethanesulfonamide is a chemical compound . It is a type of sulfonamide, a group of man-made (synthetic) medicines that contain the sulfonamide chemical group . Sulfonamides are often used as antibiotics, and their structure allows them to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate .

Synthesis Analysis

The synthesis of Dimethanesulfonamide-related compounds has been reported in various studies. For instance, a family of electrically conducting alkali-cation reservoir coordination polymers with the general formula of A2-TM-PTtSA (wherein A = Li+, Na+, or K+; TM = Fe2+, Co2+, or Mn2+; and PTtSA = benzene-1,2,4,5-tetra-methylsulfonamide) was synthesized using a one-step approach consisting of a one-pot room temperature reaction of equimolar amounts of deprotonated ligand A4-PTtSA (A = Li+, Na+, K+) with the corresponding divalent transition-metal salt .

Molecular Structure Analysis

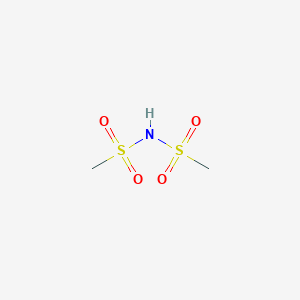

The molecular structure of Dimethanesulfonamide can be represented by the formula CH5NO2S . The InChI representation of the molecule is InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3, (H2,2,3,4), and the canonical SMILES representation is CS(=O)(=O)N .

科学研究应用

Energy Storage

Dimethanesulfonamide has been used in the development of high-performance alkali-ion batteries . Coordination polymers made of redox-active organic moieties and metal ions, including Dimethanesulfonamide, have emerged as an important class of electroactive materials for battery applications . These materials have shown impressive redox potential and high average redox potential of 2.95–3.25 V for Li-, Na- and K-ion batteries .

Drug Development

Sulfonamides, including Dimethanesulfonamide, constitute an important class of drugs . They possess a multitude of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities .

Protease Inhibitors

Sulfonamides have been reported to act as matrix metalloproteinase and bacterial protease inhibitors . This makes them valuable in the development of treatments for various diseases.

HIV Treatment

Sulfonamides have been used as HIV protease inhibitors and non-nucleoside HIV reverse transcriptase or HIV integrase inhibitors . This highlights their potential in the treatment of HIV/AIDS.

Organic Synthesis

The sulfonamide motif, including Dimethanesulfonamide, is a valuable tool in organic synthesis . It can act as an activating group, protecting group, leaving group, and as a molecular scaffold .

Development of New Materials

The unique properties of sulfonamides, including their ability to participate in multiple interactions with metal ions, amino acid residues, DNA or RNA moieties present in various biomolecules, make them useful in the development of new materials .

作用机制

Target of Action

Dimethanesulfonamide, also known as N-(methylsulfonyl)methanesulfonamide, is a small molecule that primarily targets the Glutamate receptor 2 in humans . The Glutamate receptor 2 plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

It is believed to interact with its target, the glutamate receptor 2, leading to changes in the receptor’s activity . This interaction could potentially alter the receptor’s function, affecting the transmission of signals in the nervous system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Dimethanesulfonamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness . .

未来方向

属性

IUPAC Name |

N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGBOFCIDHVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063803 | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonamide, N-(methylsulfonyl)- | |

CAS RN |

5347-82-0 | |

| Record name | N-(Methylsulfonyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5347-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU55M5SER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide unique in the context of aziridine polymerization?

A: N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide stands out because it functions as a bifunctional initiator in the anionic ring-opening polymerization (AROP) of aziridines []. This means it can initiate polymerization from two points simultaneously, potentially leading to the formation of star-shaped or branched polymers. This is in contrast to typical initiators that are monofunctional and initiate polymerization from a single point.

Q2: How does the choice of solvent impact the AROP of aziridines when using N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide as an initiator?

A: Research indicates that the polymerization rate of aziridines using N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide is significantly influenced by the solvent []. Polar, aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) were found to result in faster polymerization rates compared to less polar solvents. This is likely due to their ability to better solvate the ionic species involved in the polymerization process, thus increasing their reactivity.

Q3: The research mentions variations in polymerization speed depending on the counter ion used. Can you elaborate on this?

A: Interestingly, the study revealed that different alkali metal counter ions (Li+, Na+, K+, Cs+) used with N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide resulted in varying polymerization rates []. The observed order of reactivity was Cs+ > Li+ > Na+ > K+. This contrasts with the typical trend observed in the AROP of epoxides, highlighting a distinct gegenion-dependent kinetic profile for aziridine polymerization.

Q4: The provided research highlights the synthesis and characterization of energetic diazodinitrophenols. What is the connection between these compounds and N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide?

A: While the research itself doesn't directly link N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide to energetic diazodinitrophenols, it does explore the regioselectivity of nitration reactions on similar compounds like N,N′-(1, 4-phenylene)dimethanesulfonamide []. Understanding the regioselectivity in these reactions is crucial for synthesizing specific isomers with desired properties. This knowledge could potentially be extended to the synthesis and functionalization of N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)